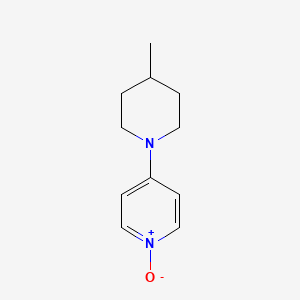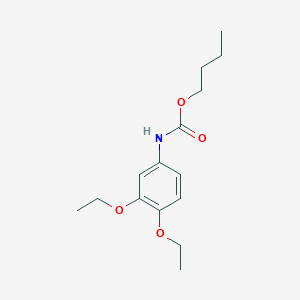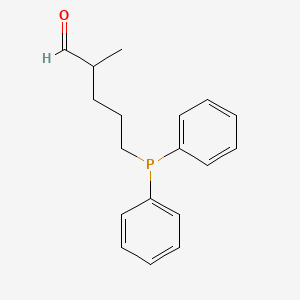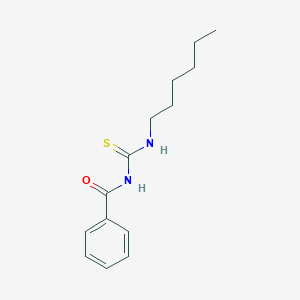
N-(Hexylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hexylcarbamothioyl)benzamide is an organic compound with the molecular formula C14H20N2OS. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a hexylcarbamothioyl group attached to the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Hexylcarbamothioyl)benzamide can be synthesized through the direct condensation of benzoic acid and hexylamine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of benzoic acid with hexylamine at elevated temperatures. The process may also utilize various catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hexylcarbamothioyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Hexylcarbamothioyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, agrochemicals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N-(Hexylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy . The compound may also interact with other cellular pathways, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Hexylcarbamoyl)benzamide
- N-(Hexylcarbamothioyl)benzenesulfonamide
- N-(Hexylcarbamothioyl)benzoate
Uniqueness
N-(Hexylcarbamothioyl)benzamide stands out due to its unique combination of a hexylcarbamothioyl group and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, which can be leveraged in research and industrial applications .
Eigenschaften
CAS-Nummer |
125788-00-3 |
|---|---|
Molekularformel |
C14H20N2OS |
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
N-(hexylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H20N2OS/c1-2-3-4-8-11-15-14(18)16-13(17)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,15,16,17,18) |
InChI-Schlüssel |
MVZCWBLLCMPQBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=S)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



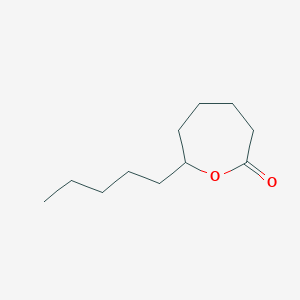
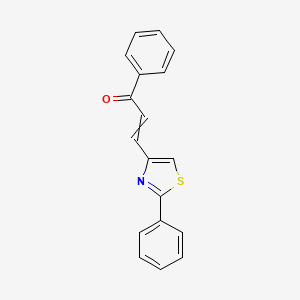
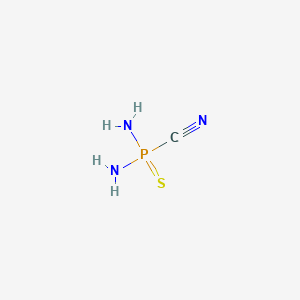

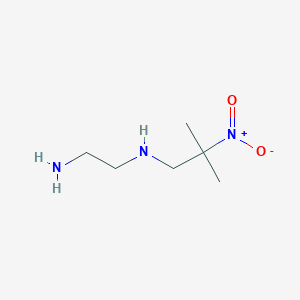
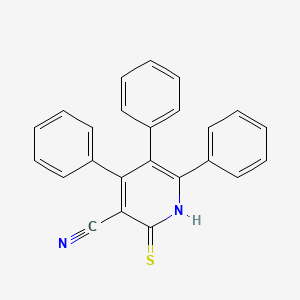

![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
